molecular formula C7H10N2OS B7789270 2-ethylsulfanyl-6-methyl-1H-pyrimidin-4-one

2-ethylsulfanyl-6-methyl-1H-pyrimidin-4-one

Cat. No.: B7789270
M. Wt: 170.23 g/mol
InChI Key: GWLLWUMNUBVQDE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PTK787/ZK 222584 involves multiple steps, starting with the preparation of the core phthalazine structure. The key steps include:

Industrial Production Methods

Industrial production of PTK787/ZK 222584 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

PTK787/ZK 222584 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of PTK787/ZK 222584, which can be used for further research and development .

Mechanism of Action

PTK787/ZK 222584 exerts its effects by inhibiting the tyrosine kinase activity of vascular endothelial growth factor receptors. This inhibition prevents the autophosphorylation of these receptors, thereby blocking the downstream signaling pathways involved in endothelial cell proliferation, migration, and survival. The compound specifically targets the kinase insert domain-containing receptor (KDR) and other related receptors .

Properties

IUPAC Name

2-ethylsulfanyl-6-methyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-3-11-7-8-5(2)4-6(10)9-7/h4H,3H2,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLLWUMNUBVQDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=O)C=C(N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC1=NC(=O)C=C(N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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